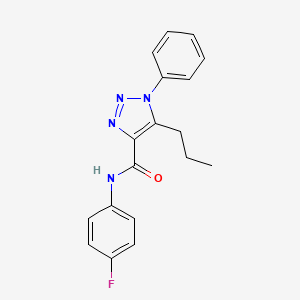
N-(4-fluorophenyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that likely contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms . The molecule also contains fluorophenyl and phenyl groups, which are common in many pharmaceuticals and could suggest potential biological activity .
Molecular Structure Analysis
The molecular structure of similar compounds is often confirmed using spectroscopic methods, including infrared (IR) and nuclear magnetic resonance (NMR), which provide information about the functional groups present and the overall molecular framework .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds typically include the formation of the triazole ring. Subsequent reactions may involve the introduction of various substituents.Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds are often characterized by techniques such as X-ray diffraction, which can provide information on the compound’s crystal structure .科学的研究の応用
Synthesis and Crystal Structure
The synthesis of related compounds demonstrates the feasibility of creating complex molecules with potential therapeutic uses. For instance, the synthesis of 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide and its antitumor activity against various cancer cell lines highlights the methodological advancements and the therapeutic potential of similar compounds (Hao et al., 2017). Similarly, the structural characterisation of triazole derivatives indicates the importance of intermolecular interactions in determining the properties of these compounds (Shukla et al., 2014).
Antimicrobial and Anticancer Activities
Substituted triazole derivatives have been synthesized and evaluated for their potential cytotoxic agents against various human cancer cell lines, showcasing the versatility of triazole derivatives in developing novel anticancer agents (Aliabadi et al., 2010). Moreover, the exploration of triazole-based compounds for antimicrobial applications reveals their promise in addressing antibiotic resistance and developing new antimicrobial strategies (Basoğlu et al., 2013).
Photophysical and Physicochemical Properties
The study of 1,2,3-triazole derivatives exhibiting bright blue fluorescence with potential applications as sensors highlights the functional diversity of triazole compounds in material science and diagnostic applications (Safronov et al., 2020). This underscores the potential of triazole derivatives in the development of novel materials with specific optical properties.
Theoretical Studies and Application Prospects
Theoretical analyses, such as DFT calculations, play a crucial role in understanding the behavior of triazole derivatives and guiding the synthesis of compounds with desired properties (Moreno-Fuquen et al., 2019). These studies are essential for the rational design of new molecules for various applications, ranging from medicinal chemistry to material science.
Safety and Hazards
将来の方向性
作用機序
Target of Action
A structurally similar compound, n-benzoyl-n’-(4-fluorophenyl) thiourea, has been reported to inhibit the sirtuin1 enzyme (sirt1) . SIRT1 is a protein that has been implicated in cellular processes such as aging, inflammation, and stress resistance, among others .
Mode of Action
The structurally similar compound n-benzoyl-n’-(4-fluorophenyl) thiourea is known to inhibit the sirt1 enzyme . This inhibition leads to the overexpression of p53, a gene responsible for negative regulation of the cell cycle .
Biochemical Pathways
The inhibition of sirt1 by a similar compound can affect various cellular processes, including aging, inflammation, and stress resistance .
Pharmacokinetics
A structurally similar compound, n-benzoyl-n’-(4-fluorophenyl) thiourea, has been predicted to have good pharmacokinetics (adme) properties . These properties include absorption, distribution, metabolism, and excretion, which can affect the bioavailability of the compound .
Result of Action
The inhibition of sirt1 by a similar compound can lead to the overexpression of p53, a gene responsible for negative regulation of the cell cycle . This can potentially lead to the arrest of cell growth and division .
Action Environment
Factors such as temperature, ph, and the presence of other substances can potentially affect the action of similar compounds .
特性
IUPAC Name |
N-(4-fluorophenyl)-1-phenyl-5-propyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O/c1-2-6-16-17(18(24)20-14-11-9-13(19)10-12-14)21-22-23(16)15-7-4-3-5-8-15/h3-5,7-12H,2,6H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLLRKEUNSBTQBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-((4-Chlorophenyl)sulfonyl)-4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2877030.png)
![2-{[(Dimethylcarbamoyl)methyl]sulfanyl}benzoic acid](/img/structure/B2877033.png)

![3-Fluoro-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide](/img/structure/B2877036.png)
![6-methyl-N-(6-methylbenzo[d]thiazol-2-yl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2877037.png)
![ethyl 3-(benzo[d]thiazol-2-yl)-2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2877040.png)
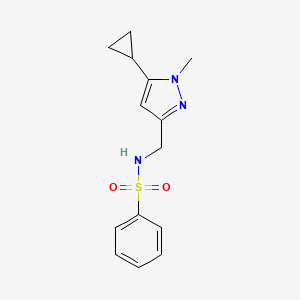
![1-{4-Cyano-2-[4-(morpholin-4-ylsulfonyl)phenyl]-1,3-oxazol-5-yl}piperidine-4-carboxamide](/img/structure/B2877044.png)
![4-methyl-2-{[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl}pentanoic acid hydrochloride](/img/structure/B2877045.png)
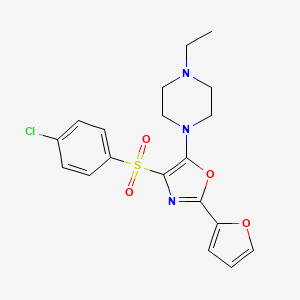
![3-((Pyridin-3-ylmethyl)thio)-6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2877048.png)
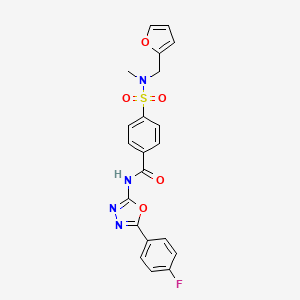
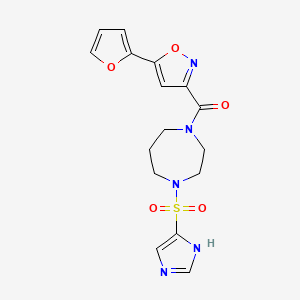
![6-((2,5-dimethylbenzyl)thio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2877052.png)